5-[(Dimethylamino)sulfonyl]-2-[(2-hydroxyethyl)amino]benzoic acid
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Overview
Description
5-[(Dimethylamino)sulfonyl]-2-[(2-hydroxyethyl)amino]benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a dimethylsulfamoyl group and a hydroxyethylamino group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Dimethylamino)sulfonyl]-2-[(2-hydroxyethyl)amino]benzoic acid typically involves multiple steps:
Starting Material: The synthesis begins with the selection of an appropriate benzoic acid derivative as the starting material.
Introduction of Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced through a sulfonation reaction using dimethylsulfamoyl chloride in the presence of a base such as pyridine.
Introduction of Hydroxyethylamino Group: The hydroxyethylamino group can be introduced via a nucleophilic substitution reaction using 2-aminoethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the sulfonation and nucleophilic substitution reactions.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation Products: Oxidation of the hydroxyethylamino group can lead to the formation of aldehydes or carboxylic acids.
Reduction Products: Reduction of the sulfonamide group can yield primary or secondary amines.
Substitution Products: Electrophilic substitution can introduce various functional groups onto the aromatic ring, such as halogens or nitro groups.
Scientific Research Applications
5-[(Dimethylamino)sulfonyl]-2-[(2-hydroxyethyl)amino]benzoic acid: has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound may be used in biological studies to investigate its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 5-[(Dimethylamino)sulfonyl]-2-[(2-hydroxyethyl)amino]benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, potentially influencing processes such as cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
5-[(Dimethylamino)sulfonyl]-2-[(2-hydroxyethyl)amino]benzoic acid: can be compared with other similar compounds:
Similar Compounds: Compounds such as 5-(Methylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid or 5-(Dimethylsulfamoyl)-2-[(2-aminoethyl)amino]benzoic acid.
Uniqueness: The presence of both the dimethylsulfamoyl and hydroxyethylamino groups in the same molecule provides unique chemical properties and reactivity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-(dimethylsulfamoyl)-2-(2-hydroxyethylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-13(2)19(17,18)8-3-4-10(12-5-6-14)9(7-8)11(15)16/h3-4,7,12,14H,5-6H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUSSPCTEKRTSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)NCCO)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407000 |
Source
|
Record name | 5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91431-32-2 |
Source
|
Record name | 5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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